molecular formula C20H19N3O B499685 3-methyl-N-{4-[(pyridin-2-ylmethyl)amino]phenyl}benzamide

3-methyl-N-{4-[(pyridin-2-ylmethyl)amino]phenyl}benzamide

Cat. No.: B499685
M. Wt: 317.4g/mol
InChI Key: YTTURNIBVZUXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{4-[(pyridin-2-ylmethyl)amino]phenyl}benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{4-[(pyridin-2-ylmethyl)amino]phenyl}benzamide typically involves the reaction of 3-methylbenzoic acid with 4-[(pyridin-2-ylmethyl)amino]aniline. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride. This intermediate is then reacted with the amine to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{4-[(pyridin-2-ylmethyl)amino]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-{4-[(pyridin-2-ylmethyl)amino]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-[(pyridin-2-ylmethyl)amino]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-{4-[(pyridin-2-ylmethyl)amino]phenyl}benzamide is unique due to its specific substitution pattern and the presence of both methyl and pyridinyl groups. This structural uniqueness can result in distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4g/mol

IUPAC Name

3-methyl-N-[4-(pyridin-2-ylmethylamino)phenyl]benzamide

InChI

InChI=1S/C20H19N3O/c1-15-5-4-6-16(13-15)20(24)23-18-10-8-17(9-11-18)22-14-19-7-2-3-12-21-19/h2-13,22H,14H2,1H3,(H,23,24)

InChI Key

YTTURNIBVZUXCJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NCC3=CC=CC=N3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NCC3=CC=CC=N3

Origin of Product

United States

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